Hydron;arsorate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

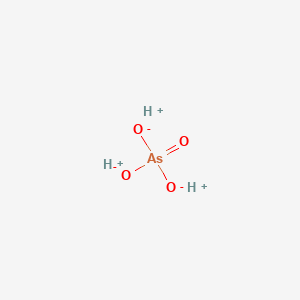

Hydron;arsorate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized by combining hydronium ions (H3O+) and arsenate ions (AsO43-) in a specific manner.

Aplicaciones Científicas De Investigación

Adsorption and Complexation Studies

- The adsorption of ions like H+, OH−, and ARS (Alizarin Red S) onto hydrous fluorapatite surfaces has been studied, providing insights into surface complexation relevant to flotation processes (Forsling & Wu, 1993).

Environmental and Hydrologic Applications

- Long-term environmental research, like the study conducted in the Upper Washita River basin of Oklahoma, offers insights into hydrologic processes and sustainable agricultural systems, which could be linked to the broader scope of hydron;arsorate studies (Steiner et al., 2014).

- Thermally activated materials, such as hydrotalcite, have been used for the removal of anions like arsenate from aqueous solutions, a study that could inform the use of similar compounds in environmental remediation (Palmer et al., 2010).

Biomedical Research and Tissue Engineering

- Hydrogels, which could include compounds like hydron;arsorate, have significant applications in biology and medicine, particularly in creating intelligent systems for various therapeutic applications (Peppas et al., 2006).

- The development of acoustically responsive scaffolds in tissue engineering, using materials that might be similar to hydron;arsorate, illustrates the potential of such compounds in controlled growth factor release for tissue regeneration (Moncion et al., 2016).

Water Treatment and Purification

- Hydrocalumite's use in treating fluoride and arsenate solutions highlights the potential application of similar compounds like hydron;arsorate in water treatment processes (Guo & Tian, 2013).

Propiedades

Número CAS |

1327-52-2 |

|---|---|

Nombre del producto |

Hydron;arsorate |

Fórmula molecular |

H3AsO4 AsH3O4 |

Peso molecular |

141.943 g/mol |

Nombre IUPAC |

hydron;arsorate |

InChI |

InChI=1S/AsH3O4/c2-1(3,4)5/h(H3,2,3,4,5) |

Clave InChI |

DJHGAFSJWGLOIV-UHFFFAOYSA-N |

SMILES |

[H+].[H+].[H+].[O-][As](=O)([O-])[O-] |

SMILES canónico |

[H+].[H+].[H+].[O-][As](=O)([O-])[O-] |

Punto de ebullición |

120 °C (calculated) |

Color/Form |

WHITE TRANSLUCENT CRYSTALS /HEMIHYDRATE/ 75% COMMERCIAL GRADE IS A VERY PALE YELLOW, SYRUPY LIQ /COMMERCIAL GRADE/ Exist only in solution White, crystalline solid |

Densidad |

2.2 at 68 °F (USCG, 1999) Approx 2.2 Relative density (water = 1): 1.9 (calculated) |

melting_point |

35 °C -30 °C (calculated) |

Otros números CAS |

7778-39-4 15584-04-0 |

Descripción física |

Arsenic acid, liquid appears as a clear colorless aqueous solution. Noncombustible. Corrosive to metals. Toxic by ingestion. Confirmed human carcinogen. Detrimental to the environment. Immediate steps should be taken to limit release. Arsenic acid, solid appears as white crystals. Excessive drying produces As2O5.5/3H2O. Solid COLOURLESS-TO-PALE-GREEN-VISCOUS LIQUID. |

Pictogramas |

Corrosive; Acute Toxic; Irritant; Health Hazard; Environmental Hazard |

Números CAS relacionados |

10102-53-1 (HAsO3) 13453-15-1 (H4As2O7) 7786-36-9 (H5AsO5) |

Vida útil |

The pH of aqueous solutions appears to be a major factor in the relative stability. ... Pentavalent inorganic arsenic ... is relatively stable at neutral or alkaline pH but undergoes reduction with decreasing pH. /Pentavalent inorganic arsenic/ |

Solubilidad |

302 G/100 CC OF WATER @ 12.5 °C /HEMIHYDRATE/ water solubility = 5.9X10+5 mg/l Solubility in water at 20 °C: very good |

Sinónimos |

arsenate arsenic acid metaarsenic acid orthoarsenic acid orthoarsenic acid, dihydrate pyroarsenic acid |

Presión de vapor |

Vapor pressure, kPa at 15 °C: 1.3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,2R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B75248.png)